molecular formula C7H4ClNS2 B14426979 6-Chloro-1,4,2-benzodithiazine CAS No. 82946-27-8

6-Chloro-1,4,2-benzodithiazine

Cat. No.: B14426979
CAS No.: 82946-27-8
M. Wt: 201.7 g/mol
InChI Key: ZHTLDHBMANTGBM-UHFFFAOYSA-N
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Description

6-Chloro-1,4,2-benzodithiazine is a benzodithiazine derivative supplied for research purposes. Benzothiazine-based scaffolds are recognized in medicinal chemistry as privileged structures with diverse biological activities . Researchers value these compounds for developing new pharmacological agents, as related structures have demonstrated potential as antibacterial, antifungal, and antitumor agents in experimental models . The chlorine substituent on the benzodithiazine core may influence the compound's electronic properties and reactivity, making it a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. The specific mechanism of action for this compound is dependent on the research context and biological target. Researchers are exploring this compound and its analogs for potential applications in designing novel bioactive molecules. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use. Researchers should consult the specific scientific literature for detailed protocols on the handling and application of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82946-27-8

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

IUPAC Name

6-chloro-1,4,2-benzodithiazine

InChI

InChI=1S/C7H4ClNS2/c8-5-1-2-6-7(3-5)10-4-9-11-6/h1-4H

InChI Key

ZHTLDHBMANTGBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=NS2

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Chloro 1,4,2 Benzodithiazine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,4,2-Benzodithiazine Core

The formation of the 1,4,2-benzodithiazine ring system with a chlorine substituent at the C6 position is typically achieved through methods that build the ring from a pre-chlorinated benzene (B151609) derivative. This strategy offers superior control over the regiochemistry of the final product.

Direct electrophilic chlorination of a pre-formed 1,4,2-benzodithiazine ring is a conceivable but less commonly documented approach. Electrophilic aromatic substitution reactions, such as halogenation, typically require a Lewis acid catalyst like iron(III) chloride (FeCl₃) to activate the halogen. lumenlearning.com The mechanism involves the generation of a potent electrophile that attacks the electron-rich benzene ring. lumenlearning.com However, the reactivity and orientation of substitution on the 1,4,2-benzodithiazine ring system are influenced by the existing heteroatoms and substituents, which can complicate direct chlorination and lead to mixtures of products. Nature also provides inspiration for such transformations, with haloperoxidase enzymes capable of performing two-electron oxidations of halides to generate electrophilic halogenating species. nih.gov

A more prevalent and controlled strategy involves the use of chlorinated aromatic compounds as starting materials for the construction of the dithiazine ring. A common precursor is 4-chloro-2-mercaptobenzenesulfonamide. The synthesis of related 1,4,2-benzodithiazine-1,1-dioxides has been achieved through a one-pot reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. arkat-usa.org This reaction proceeds via an initial nucleophilic substitution at the imine carbon by the sulfur of the thiophenol, followed by an intramolecular Friedel-Crafts-type sulfonylation to close the ring. arkat-usa.org The use of a chlorinated thiophenol in this sequence would directly install the chlorine atom at the desired position.

Another versatile method involves the reaction of 2,N-dilithio derivatives of secondary benzenesulfonamides with elemental sulfur, followed by reaction with phenacyl bromides. clockss.org This sequence yields N-substituted o-[(aroylmethyl)sulfanyl]benzenesulfonamides, which can then undergo oxidative coupling to form 2,3-dihydro-1,4,2-benzodithiazine 1,1-dioxides. clockss.org Starting with a chlorinated secondary benzenesulfonamide (B165840) would be a direct route to the 6-chloro substituted core.

Functionalization and Derivatization Strategies

Once the 6-Chloro-1,4,2-benzodithiazine scaffold is in hand, further modifications can be made, particularly at the C3 and C7 positions, to generate a diverse library of compounds.

The C3 position of the 1,4,2-benzodithiazine ring is particularly susceptible to nucleophilic substitution, especially when a suitable leaving group is present. smolecule.com This reactivity is a cornerstone for introducing a variety of functional groups. The C7 position can also be functionalized, often starting from a precursor bearing a carboxylic acid or other reactive handle at this position. acs.org

The synthesis of 3-amino-6-chloro-1,4,2-benzodithiazine derivatives is a well-established strategy for creating analogues with potential biological activity. A common method involves the nucleophilic substitution of a leaving group at the C3 position. For instance, 3-methylthio-6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives can be converted into the desired 3-amino compounds by reaction with a primary amine. nih.gov This reaction proceeds via nucleophilic attack of the amine on the C3 carbon, leading to the displacement of the methylthio group. nih.gov

A variety of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized using this approach. nih.govnih.gov The starting materials for these syntheses, 6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines, were prepared using previously established methods. nih.gov

Table 1: Synthesis of 3-Amino-6-chloro-7-(azolyl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives

Starting Material Reagent (Amine) Reaction Conditions Product Reference
6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine Primary Amine Reflux, 30-50 h 3-(R²-amino)-7-azolyl-6-chloro-1,1-dioxo-1,4,2-benzodithiazine nih.gov
6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine Primary Amine Room temp, 24 h, then reflux 7.5-48 h 3-(R²-amino)-7-azolyl-6-chloro-1,1-dioxo-1,4,2-benzodithiazine nih.gov

The introduction of a hydrazine (B178648) moiety at the C3 position leads to another important class of derivatives. A series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives were synthesized from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines. nih.govnih.gov The synthesis of these hydrazine precursors was achieved by reacting a suitable C3-substituted benzodithiazine with methylhydrazine. nih.gov The resulting hydrazino derivatives can then be condensed with various aryl aldehydes to produce the final arylmethylenehydrazino compounds. nih.gov

Table 2: Synthesis of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines

Starting Material Reagent Reaction Conditions Product Reference
N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Aryl aldehyde EtOH, catalytic AcOH, r.t. 3 h, reflux 25 h 6-chloro-7-R¹-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine nih.gov
N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Aryl aldehyde MeOH, catalytic AcOH, r.t. 4 h, reflux 28 h 6-chloro-7-R¹-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine nih.gov

Introduction of Diverse Substituents at C3 and C7 Positions

Modification with Azolyl and Arylmethylene Moieties

The functionalization of the this compound core with azolyl and arylmethylene groups has been a fruitful area of research, leading to new series of derivatives.

Azolyl Moieties: A series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized. nih.gov The key precursors for these compounds, 6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines, are prepared using established methods. nih.gov These precursors undergo nucleophilic substitution reactions with a molar equivalent of a primary amine to yield the desired 3-(R²-amino)-7-azolyl-6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives. nih.gov The reaction conditions vary depending on the amine used, involving refluxing for 30–50 hours, stirring at room temperature followed by reflux, or simply stirring at room temperature for an extended period. nih.gov

Table 1: Synthesized 3-amino-6-chloro-7-(azol-5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives (5a-j)

Compound R¹ (Azolyl Group) R² (Amino Group)
5a 2,4-dimethyl-1,3-thiazol-5-yl 3-hydroxypropylamino
5b 2,4-dimethyl-1,3-thiazol-5-yl 2-hydroxyethylamino
5c 2,4-dimethyl-1,3-thiazol-5-yl 2-methoxyethylamino
5d 2,4-dimethyl-1,3-thiazol-5-yl (2-hydroxy-1,1-dimethylethyl)amino
5e 1,3,4-thiadiazol-2-yl 3-hydroxypropylamino
5f 1,3,4-thiadiazol-2-yl 2-hydroxyethylamino
5g 1,3,4-thiadiazol-2-yl 2-methoxyethylamino
5h 1,3,4-thiadiazol-2-yl (2-hydroxy-1,1-dimethylethyl)amino
5i 1-methyl-1H-imidazol-2-yl 2-hydroxyethylamino
5j 1-methyl-1H-imidazol-2-yl 3-hydroxypropylamino

Data sourced from research on novel 1,4,2-benzodithiazine derivatives. nih.gov

Arylmethylene Moieties: New 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives have also been effectively synthesized. researchgate.net The synthesis starts from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines. researchgate.net These intermediates are then reacted with various aromatic aldehydes to introduce the arylmethylene moiety, yielding the final products. researchgate.net This method provides a straightforward route to a range of derivatives with potential biological applications. researchgate.net

Development of Spiro[benzodithiazine] Systems

A significant advancement in the chemistry of benzodithiazines is the development of spirocyclic systems. Novel series of 6′-chloro-1′,1′-dioxospiro[4H-benzo[d] Current time information in Bangalore, IN.researchgate.netacs.orgoxadiazocine-4,3′(2′H)- researchgate.netCurrent time information in Bangalore, IN.nih.govbenzodithiazine]-2,6(1H,5H)dione derivatives have been synthesized. researchgate.netnih.gov

The general synthetic procedure involves the reaction of 3-amino-6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives with isatoic anhydride (B1165640). researchgate.netnih.gov The reaction is typically carried out in dry toluene (B28343). nih.gov The mixture is first stirred at room temperature for a couple of hours and then refluxed for an extended period (around 42 hours). nih.gov Upon cooling, the spiro compound precipitates and can be collected by filtration. nih.gov This method allows for the creation of complex spiro-heterocyclic frameworks by linking the benzodithiazine core to a benzoxadiazocine moiety. researchgate.netnih.gov The reaction of isatoic anhydrides to form nitrogen-containing heterocyclic systems is a known strategy that can proceed either through direct transformation or via the initial formation of anthranilic acid derivatives which subsequently cyclize. nih.gov

Table 2: Examples of Synthesized Spiro[benzodithiazine] Derivatives

Starting Material (Benzodithiazine) Reagent Product
3-Amino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide Isatoic anhydride 6'-Chloro-7'-methyl-1',1'-dioxo-2'H-spiro[benzo[d] Current time information in Bangalore, IN.researchgate.netacs.orgoxadiazocine-4,3'-(1,4,2-benzodithiazine)]-2,6(1H,5H)-dione
3-Amino-6-chloro-1,4,2-benzodithiazine 1,1-dioxide Isatoic anhydride 6'-Chloro-1',1'-dioxo-2'H-spiro[benzo[d] Current time information in Bangalore, IN.researchgate.netacs.orgoxadiazocine-4,3'-(1,4,2-benzodithiazine)]-2,6(1H,5H)-dione

Data synthesized from reports on novel spiro compound synthesis. researchgate.netnih.gov

Synthesis of Related Fused Heterocyclic Architectures

The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These transformations often lead to novel ring systems with unique structural features.

One prominent example is the synthesis of 2-amino-8-chloro-5,5-dioxo researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[2,3-b] researchgate.netCurrent time information in Bangalore, IN.nih.govbenzodithiazines. nih.govuni-greifswald.de This demonstrates the successful fusion of a triazole ring onto the benzodithiazine framework. Another synthetic route involves the reaction of 6‐chloro‐3‐methylthio‐1,1‐dioxo‐1,4,2‐benzodithiazin‐7‐carbonyl chloride with an appropriate 2‐aminobenzanilide. nih.gov This reaction, conducted in boiling toluene with pyridine, yields an N‐[2‐(phenylcarbamoyl)phenyl]‐6‐chloro‐1,1‐dioxo‐3‐methylthio‐1,4,2‐benzodithiazin‐7‐carboxamide intermediate. nih.gov Subsequent treatment of this intermediate with thionyl chloride under reflux leads to the formation of novel 6‐chloro‐7‐{4‐[(4‐R¹‐phenyl)imino]‐4H‐3,1‐benzoxazin‐2‐yl}‐3‐methylthio‐1,4,2‐benzodithiazine 1,1‐dioxides, fusing a benzoxazine (B1645224) ring to the benzodithiazine core. nih.gov

Furthermore, broader strategies for creating fused dithiazines have been explored. For instance, an efficient one-pot, two-step method has been developed for pyrazole-fused 1,2,4-dithiazines starting from N-(4-chloro-1,2,3-dithiazolylidene)pyrazol-5-amines. acs.org This methodology has been extended to electron-rich anilines, leading to the formation of 1,2,4-benzodithiazines. acs.org These reactions showcase the utility of dithiazole precursors in accessing fused heterocyclic systems that are structurally related to this compound. acs.org

Mechanistic Investigations of Chemical Reactions Involving 6 Chloro 1,4,2 Benzodithiazine Derivatives

Exploration of Nucleophilic Aromatic Substitution Pathways at the C6 Chlorine Atom

The chlorine atom at the C6 position of the benzodithiazine ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is primarily attributed to the electron-withdrawing nature of the benzodithiazine ring system, which activates the aromatic ring for nucleophilic attack.

Mechanistic studies indicate that these reactions typically proceed through a two-step addition-elimination mechanism. scribd.comlibretexts.orglibretexts.org The initial step involves the attack of a nucleophile at the carbon atom bearing the chlorine substituent. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate, and the carbon at the site of attack undergoes a change in hybridization from sp² to sp³. libretexts.orglibretexts.org

The stability of the Meisenheimer complex is a critical factor in determining the reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the point of substitution, can delocalize the negative charge through resonance, thereby stabilizing the intermediate and facilitating the reaction. scribd.comlibretexts.orglibretexts.org The final step of the mechanism is the departure of the chloride ion, which restores the aromaticity of the ring and yields the substituted product. scribd.com

Kinetic studies have shown that these reactions are generally second-order, being first-order with respect to both the aromatic substrate and the nucleophile. scribd.comlibretexts.org A variety of nucleophiles, including amines, alkoxides, and thiols, have been successfully employed in the substitution of the C6 chlorine atom.

Reaction Mechanisms of 3-Aminobenzodithiazines with Isatoic Anhydride (B1165640)

The reaction between 3-aminobenzodithiazine derivatives and isatoic anhydride leads to the formation of novel heterocyclic systems, including spiro compounds. researchgate.netnih.gov The proposed mechanism for this transformation involves several steps. academie-sciences.fr

Initially, the amino group of the 3-aminobenzodithiazine acts as a nucleophile and attacks one of the carbonyl groups of isatoic anhydride. This is followed by the elimination of carbon dioxide, resulting in the formation of an anthranilamide intermediate. academie-sciences.fr Subsequent intramolecular condensation between the newly formed amide and a suitable functional group on the benzodithiazine moiety can lead to the final ring-closed product.

For instance, the synthesis of 6′-chloro-1′,1′-dioxo-2′H-spiro[benzo[d] researchgate.netnih.govptfarm.ploxadiazocine-4,3′-(1,4,2-benzodithiazine)]-2,6(1H,5H)-dione derivatives from 3-aminobenzodithiazines and isatoic anhydride has been reported. researchgate.net The reaction of isatoic anhydride with primary amines can also lead to the formation of 2,3-disubstituted quinazolin-4(3H)-ones in a three-component reaction with aldehydes. academie-sciences.fr The versatility of isatoic anhydride in these reactions allows for the construction of a diverse range of complex heterocyclic structures. nih.govwikipedia.org

Studies on Nucleophilic Displacement Reactions of Substituted Benzodithiazines

Beyond the C6 position, other substituents on the benzodithiazine ring can also undergo nucleophilic displacement. For example, the methylthio group at the C3 position of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide has been shown to be a good leaving group in reactions with hydrazines. ptfarm.pl

The proposed mechanism for this reaction involves the initial formation of an adduct between the benzodithiazine and the hydrazine (B178648). ptfarm.pl This adduct can then be stabilized through two potential pathways: either by the elimination of a methanethiol (B179389) molecule to yield the direct nucleophilic substitution product, or through a ring-scission event of the benzodithiazine ring. ptfarm.pl The specific pathway followed can depend on the reaction conditions and the nature of the nucleophile. These reactions provide a synthetic route to 4-chloro-2-mercaptobenzenesulfonamide derivatives, which are valuable intermediates for the synthesis of biologically active compounds. ptfarm.pl

Regioselective Transformations within the Benzodithiazine Framework

Regioselectivity is a key consideration in the synthesis of substituted benzodithiazines. The inherent electronic properties of the benzodithiazine ring system often direct incoming reagents to specific positions. For example, in the reaction of unsymmetrical 3-methoxythiophenol with N-chlorosulfonyltrichloroacetimidoyl chloride to form a benzodithiazine, a preferential formation of the 6-methoxy isomer is observed. arkat-usa.org This regioselectivity is attributed to steric factors. arkat-usa.org

Similarly, the reaction of 2-aminothiophenol (B119425) with α-cyano α-alkoxy carbonyl epoxides to form 1,4-benzothiazines demonstrates high regioselectivity. researchgate.net The sulfur atom of the 2-aminothiophenol exclusively attacks the carbon of the epoxide that is bonded to the aryl group. researchgate.net This is explained by the greater nucleophilicity of the sulfur atom compared to the nitrogen atom of the amine group. researchgate.net Such regioselective reactions are crucial for controlling the substitution pattern and obtaining specific isomers of benzodithiazine derivatives.

Oxidative Coupling Reactions in the Synthesis of Benzodithiazine Derivatives

Oxidative coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have found application in the synthesis of benzodithiazine-related structures. sioc-journal.cn These reactions, often catalyzed by transition metals, allow for the direct coupling of C-H bonds, providing an efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. frontiersin.org

While specific examples detailing the direct oxidative coupling to form the 6-Chloro-1,4,2-benzodithiazine ring are not prevalent in the provided search results, the principles of oxidative coupling are highly relevant to the synthesis of its precursors and derivatives. For example, the synthesis of biaryl linkages, which can be part of more complex heterocyclic systems, is a common application of oxidative coupling. nih.gov The use of oxidants like iron(III) chloride or hypervalent iodine reagents is common in these transformations. frontiersin.orgnih.gov The development of photocatalytic oxidative coupling reactions offers a greener approach to these syntheses. rsc.org

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 1,4,2 Benzodithiazine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For derivatives of 6-chloro-1,4,2-benzodithiazine, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR methods are routinely employed to confirm their complex structures. researchgate.netlongdom.org

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the analysis of this compound derivatives, the aromatic protons on the benzodithiazine core typically exhibit characteristic signals. For instance, the protons at the H-5 and H-8 positions often appear as distinct singlets in the aromatic region of the spectrum, providing a clear diagnostic marker for the scaffold. nih.govnih.gov

In one study, the ¹H-NMR spectrum of a derivative showed singlets at 8.05 ppm and 8.08 ppm, which were assigned to the H-5 and H-8 protons of the benzodithiazine ring, respectively. nih.gov Another series of derivatives displayed signals for H-5 and H-8 in the ranges of 7.38–8.37 ppm and 7.24 ppm, respectively. nih.gov The chemical shifts of these protons and those on various substituents provide crucial information for structural confirmation. For example, the presence of an N-CH₃ group was identified by a singlet signal at 3.36–3.35 ppm in certain derivatives. nih.gov Similarly, NH protons associated with the benzodithiazine scaffold have been observed as singlets in the downfield region, from 10.04 to 11.79 ppm. nih.gov

Compound DerivativeProton AssignmentChemical Shift (δ) in ppmSource
6'-chloro-1',1'-dioxospiro[...]benzodithiazineH-5'7.38–8.37 (s) nih.gov
6'-chloro-1',1'-dioxospiro[...]benzodithiazineH-8'7.24 (s) nih.gov
N-[...]benzodithiazin-7-carboxamideH-58.15 (s) nih.gov
N-[...]benzodithiazin-7-carboxamideH-88.32 (s) nih.gov
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneH-57.37 (d, J = 1.7 Hz) clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneH-77.26 (dd, J = 8.6, 1.7 Hz) clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneH-87.88 (d, J = 8.6 Hz) clockss.org

Note: The table presents a selection of reported ¹H-NMR data for various this compound derivatives to illustrate typical chemical shifts. "s" denotes a singlet, "d" a doublet, and "dd" a doublet of doublets.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a structure gives a distinct signal, and its chemical shift is indicative of its electronic environment. In the study of this compound derivatives, ¹³C-NMR is used to confirm the presence of all carbon atoms and to identify key structural features, such as spiro-carbons or carbonyl groups in more complex derivatives.

For example, in a series of spiro-cyclic benzodithiazine derivatives, the characteristic signal for the spiro carbon atom (C-4,3') was observed in the upfield region at δ = 110.27–110.95 ppm. nih.gov The ¹³C-NMR spectra of various derivatives have been comprehensively analyzed to assign all carbon signals of the benzodithiazine core and its substituents, confirming the proposed structures. nih.govnih.govclockss.org

Compound DerivativeCarbon AssignmentChemical Shift (δ) in ppmSource
6'-chloro-1',1'-dioxospiro[...]benzodithiazineSpiro Carbon (C-4,3')110.52 nih.gov
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneC-371.0 clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneAromatic Carbons126.4 - 138.9 clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneCarbonyl Carbon (C=O)190.5 clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(thiophen-2-yl)methanoneC-371.2 clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(thiophen-2-yl)methanoneAromatic Carbons126.5 - 138.9 clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(thiophen-2-yl)methanoneCarbonyl Carbon (C=O)182.7 clockss.org

Note: This table shows representative ¹³C-NMR chemical shifts for different carbon environments within this compound derivatives.

For molecules with complex and overlapping NMR spectra, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org These methods distribute NMR signals across two frequency axes, resolving ambiguities and revealing correlations between nuclei. wikipedia.org

Common 2D NMR experiments used in the structural analysis of benzodithiazine derivatives include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a map of which proton is attached to which carbon. wikipedia.org

In the structural investigation of related complex heterocyclic systems, HMBC NMR has been crucial for confirming the conformation by showing long-range correlations, such as the stacking of two aromatic rings. acs.org The application of these advanced 2D techniques provides an unequivocal and detailed picture of the molecular architecture of this compound derivatives.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. clockss.org By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of an elemental composition that is unique to the molecule. This is essential for confirming the identity of newly synthesized this compound derivatives and distinguishing them from other potential isomers or byproducts.

Research on these derivatives frequently reports HRMS data, where the experimentally found mass is compared to the calculated mass for the proposed chemical formula. A close match between the found and calculated m/z values provides strong evidence for the correct molecular composition. clockss.org

Compound DerivativeFormulaCalculated Mass (m/z)Found Mass (m/z)Source
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneC₁₅H₁₂ClNO₃S₂351.9863 [M-H]⁻351.9879 clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(thiophen-2-yl)methanoneC₁₃H₁₁ClNO₃S₃359.9589 [M+H]⁺358.9584 clockss.org
2-{[5-Chloro-2-(methylaminosulfonyl)phenyl]sulfanyl}-1-phenylethanoneC₁₅H₁₅ClNO₃S₂356.0182 [M+H]⁺356.0177 clockss.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. nih.govarxiv.org The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of specific functional groups.

In the characterization of this compound derivatives, IR spectroscopy is vital for confirming the presence of key structural motifs. The sulfone (SO₂) group, a defining feature of the 1,1-dioxide derivatives, displays strong, characteristic absorption bands.

Key IR absorption bands for this compound derivatives include:

SO₂ Group: Strong stretching vibrations typically found in the regions of 1360–1305 cm⁻¹ and 1170–1160 cm⁻¹. nih.govnih.gov

NH Group: Stretching vibrations for amino or amide groups appear in the range of 3180–3408 cm⁻¹. nih.govnih.gov

C=N Group: The imine or C=N bond stretch is often observed around 1560–1625 cm⁻¹. nih.govnih.gov

C=O Group: Carbonyl groups in derivatives show strong absorptions, for instance at 1695 cm⁻¹ in one case. nih.gov

Compound DerivativeFunctional GroupWavenumber (cm⁻¹)Source
3-Amino-6-chloro-7-[...]benzodithiazineNH3228–3408 nih.gov
6'-chloro-1',1'-dioxospiro[...]benzodithiazineNH3240, 3170 nih.gov
6'-chloro-1',1'-dioxospiro[...]benzodithiazineC=O1765, 1725 nih.gov
6'-chloro-1',1'-dioxospiro[...]benzodithiazineSO₂1360, 1315, 1160 nih.gov
N-[...]benzodithiazin-7-carboxamideNH3276 nih.gov
N-[...]benzodithiazin-7-carboxamideC=O1666 nih.gov
N-[...]benzodithiazin-7-carboxamideSO₂1350, 1165 nih.gov
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneC=O1701 clockss.org
(6-Chloro-2-methyl-1,1-dioxo[...])(phenyl)methanoneSO₂1348, 1168 clockss.org

Note: This table summarizes characteristic IR absorption frequencies for key functional groups found in various this compound derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, FT-IR spectra provide characteristic absorption bands that are instrumental in confirming their structure.

Key vibrational frequencies observed in various derivatives of this compound 1,1-dioxide are summarized below. The presence of the sulfonyl group (SO₂), for instance, is consistently identified by strong absorption bands in the regions of 1370–1305 cm⁻¹ and 1170–1150 cm⁻¹. rsc.orgresearchgate.net The stretching vibrations of C=N and N=C bonds are also prominent, typically appearing in the 1670–1605 cm⁻¹ range. In derivatives containing amino groups, N-H stretching vibrations can be observed around 3180–3105 cm⁻¹. For spiro-cyclic derivatives, the carbonyl (C=O) groups are indicated by strong bands between 1720–1765 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) References
SO₂ Asymmetric & Symmetric Stretching 1370–1305 & 1170–1150 rsc.orgresearchgate.net
C=N / N=C Stretching 1670–1605
N-H Stretching 3500–3105 rsc.org
C=O Stretching 1765–1695 rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

These distinct vibrational signatures, obtained from KBr pellets, are crucial for the initial structural confirmation of newly synthesized compounds. rsc.org

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for vibrational analysis. wikipedia.org It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. The "fingerprint" region in a Raman spectrum, typically between 500 and 1500 cm⁻¹, provides a unique pattern for molecular identification. wikipedia.org

While specific Raman spectroscopic studies dedicated exclusively to this compound are not extensively documented, analysis of related heterocyclic systems like benzothiazoles and benzodiazepines provides valuable insights. nih.govresearchgate.net For these related compounds, Raman spectroscopy has been effectively used to:

Identify Polymorphs: Subtle structural variations in crystalline forms can be distinguished by shifts in the low-frequency Raman bands. azom.com

Characterize Skeletal Vibrations: The vibrational modes of the core heterocyclic structure can be assigned, providing a detailed structural fingerprint. nih.gov

Analyze Functional Groups: Characteristic Raman bands can confirm the presence of specific functional groups, corroborating FT-IR data. azom.com

For instance, in studies of 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide, FT-Raman spectroscopy has been used in conjunction with theoretical calculations to provide a detailed interpretation of the vibrational spectra. nih.gov This approach allows for the assignment of specific vibrational modes to different parts of the molecule. Given the structural similarities, it is anticipated that Raman spectroscopy would be a valuable tool for the detailed structural analysis of this compound derivatives, especially for studying crystal lattice vibrations and confirming molecular symmetry. ethz.ch

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been pivotal in the structural elucidation of this compound derivatives, in some cases correcting previously misidentified structures.

In one notable study, X-ray analysis of compounds 11 and 31 (derivatives of this compound) revealed that the heterocyclic system was in fact a benzoxazine (B1645224) ring fused with the benzodithiazine dioxide moiety, and not the initially proposed quinazolinone structure. This highlights the indispensability of X-ray crystallography for unambiguous structure determination of complex heterocyclic systems. wikipedia.orgscirp.org

Table 2: Applications of X-ray Crystallography on Benzodithiazine Derivatives

Compound Type Key Finding Reference
6‐chloro‐7‐{4‐[(4‐R¹‐phenyl)imino]‐4H‐3,1‐benzoxazin‐2‐yl}‐3‐R²‐1,4,2‐benzodithiazine dioxides Corrected a misidentified quinazolinone structure to a benzoxazine-benzodithiazine fused system.
2-amino-8-chloro-5,5-dioxo rsc.orgwikipedia.orgtriazolo[2,3-b] rsc.orgwikipedia.orgbenzodithiazines Confirmed the molecular structure, enabling structure-activity relationship studies. wikipedia.org
1-allyl-3-amino-2-(4-chloro-2-mercaptobenzenesulphonyl)guanidines Confirmed the structures of the synthesized compounds. scirp.org

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule responsible for light absorption. msu.edu

For benzothiadiazole derivatives, which are structurally related to benzodithiazines, absorption maxima are typically observed in the violet to blue region of the spectrum. rsc.org These absorptions are generally attributed to spin-allowed π → π* electronic transitions within the conjugated system. rsc.org The exact position of the λmax is influenced by the substituents on the benzothiadiazole core and the polarity of the solvent. rsc.org

In general, for conjugated systems like this compound, the following electronic transitions are expected:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Increased conjugation shifts the λmax to longer wavelengths (a bathochromic or red shift). msu.edu

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (e.g., from sulfur or nitrogen atoms) to a π* antibonding orbital. researchgate.net These transitions are often sensitive to solvent polarity, typically showing a hypsochromic (or blue) shift in polar solvents. researchgate.net

While specific λmax values for this compound are not detailed in the provided search results, studies on similar heterocyclic systems confirm that UV-Vis spectroscopy is a valuable tool for characterizing their electronic structure. rsc.orgresearchgate.net

Table 3: Expected Electronic Transitions for Benzodithiazine Derivatives

Transition Type Description Expected Intensity Influence of Conjugation
π → π* Promotion of a π electron to a π* orbital High Bathochromic shift with increased conjugation
n → π* Promotion of a non-bonding electron to a π* orbital Low Less sensitive to conjugation, sensitive to solvent polarity

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Theoretical Modeling of 6 Chloro 1,4,2 Benzodithiazine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-chloro-1,4,2-benzodithiazine derivatives at the atomic level. These calculations provide a detailed picture of the molecule's electronic landscape and preferred spatial arrangement.

Both Hartree-Fock (HF) and Density Functional Theory (DFT) are widely employed methods in the computational study of organic molecules, including derivatives of this compound. nih.govntnu.noepstem.net The HF method, a foundational ab-initio approach, approximates the many-electron wavefunction as a single Slater determinant. nih.gov While it is a valuable tool, it does not fully account for electron correlation. chemrxiv.org DFT, on the other hand, incorporates electron correlation effects through exchange-correlation functionals, often providing a more accurate description of molecular properties. chemrxiv.org

In the study of 3-(R²-amino)-1,4,2-benzodithiazine 1,1-dioxides, which are precursors for more complex derivatives, the ab-initio restricted Hartree–Fock (RHF) method with the 6-31G* polarization basis set has been used to calculate fully optimized geometries. nih.gov These calculations were instrumental in confirming that the 3-amino tautomer is more stable than the 3-imino isomer. nih.gov DFT simulations, such as those using the B3LYP functional, are also utilized to calculate properties like frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of molecules. epstem.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. nih.gov

For a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, the energy of the HOMO was identified as a key descriptor in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Specifically, the QSAR model for cytotoxic activity against the MCF-7 breast cancer cell line indicated that the HOMO energy is highly involved in the biological activity. nih.gov This suggests that the electron-donating capacity of these molecules plays a significant role in their mechanism of action. High HOMO energy values are indicative of an enhanced ability for a molecule to donate electrons to surrounding molecules. nih.gov

The electrostatic potential (ESP) map and atomic charge distribution reveal crucial information about the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This information is vital for understanding intermolecular interactions, such as drug-receptor binding.

Theoretical calculations have been used to determine the electrostatic atomic charges of 3-aminobenzodithiazines. nih.gov These studies found that higher negative electrostatic charges on the nitrogen atom of the amine group explained differences in chemical reactivity. nih.gov In QSAR studies of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, the natural charge on specific carbon and nitrogen atoms was found to be a determining factor for cytotoxic activity against the HCT-116 cell line. nih.gov Similarly, the QSAR model for the MCF-7 cell line also included the natural charge on a carbon atom as a significant descriptor. nih.gov

Table 1: Calculated Electrostatic Atomic Charges for Selected 3-Amino-1,4,2-benzodithiazine Derivatives. nih.gov
CompoundCharge on Amine Nitrogen Atom
Compound 1a-0.908
Compound 1s-0.844

The table illustrates how theoretical calculations provide specific values for atomic charges, which can then be correlated with experimental observations like chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

In the context of this compound derivatives, QSAR studies have been successfully employed to correlate molecular descriptors with anticancer activity. nih.govnih.gov These models provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect, thereby guiding the design of new, more potent compounds. nih.gov

For instance, in a study of novel 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, statistically significant QSAR models were developed for their cytotoxic activity against various cancer cell lines. nih.gov The models indicated that the anticancer activity is dependent on specific electronic and charge-related properties of the molecules. nih.govmdpi.com

Table 2: Key Descriptors in QSAR Models for Cytotoxic Activity of this compound Derivatives. nih.gov
Cancer Cell LineSignificant Molecular Descriptors
MCF-7 (Breast Cancer)Natural charge on Carbon atom C13, Energy of HOMO
HCT-116 (Colon Cancer)Natural charge on Carbon atom C13, Electrostatic charge on Nitrogen atom N10

This table summarizes the findings from a QSAR study, highlighting the specific molecular properties that influence anticancer activity against different cell lines.

To build robust QSAR models, a wide range of molecular descriptors are calculated. These can be broadly categorized into topological (2D) and conformational (3D) descriptors. nih.gov Topological indices are numerical values derived from the 2D representation of a molecule, encoding information about size, shape, and branching. nih.gov Conformational descriptors are derived from the 3D structure of the molecule and describe its spatial properties. nih.gov

In the investigation of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, theoretical calculations were used to identify significant molecular descriptors from the Radial Distribution Function (RDF) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptor classes. nih.gov The inclusion of these descriptors, which are related to the 3D arrangement of atoms, led to the development of robust and predictive QSAR models for anticancer activity against leukemia (MOLT-4) and renal cancer (UO-31) cell lines. nih.gov This demonstrates the importance of considering both 2D and 3D structural features when modeling the biological activity of this compound systems. nih.gov

Correlation of Molecular Descriptors with Biological Activities

Influence of Electronic Parameters (e.g., Dipole Moment, Natural Charge on Atoms)

The electronic landscape of a molecule, characterized by parameters such as dipole moment and the distribution of atomic charges, is a critical determinant of its interaction with biological targets. In the context of this compound derivatives, theoretical calculations have revealed a strong correlation between specific electronic features and biological activity, particularly their cytotoxic effects against cancer cell lines.

Research involving a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives has demonstrated the significance of atomic charges in their anticancer activity. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies highlighted that the cytotoxic activity against the HCT-116 human colon cancer cell line is significantly dependent on the natural charge on carbon atom C13 and the electrostatic charge on nitrogen atom N10. nih.govnih.gov Similarly, for the MCF-7 breast cancer cell line, the natural charge on the same carbon atom, C13, was found to be a key influencer of cytotoxic activity. nih.govnih.gov These findings suggest that the charge distribution in the hydrazino side chain and the adjoining arylmethylene moiety plays a pivotal role in the molecule's ability to exert its anticancer effects.

Further studies on related N-acylbenzenesulfonamides have corroborated the importance of charge distribution, indicating that their anticancer activity is dependent on descriptors including the maximum positive charge. mdpi.com For a related compound, 4-Amino-6-chloro-1,3-benzenedisulfonamide, density functional theory (DFT) calculations determined a dipole moment of 5.4 Debye, arising from intramolecular charge transfer between electron-donating (NH2) and electron-withdrawing (O=S=O) groups. researchgate.net This highlights how electronic asymmetry, quantified by the dipole moment, is a key molecular property.

Table 1: Influence of Electronic Parameters on Cytotoxic Activity of this compound Derivatives

Cell Line Influential Electronic Parameter Compound Series Source(s)
HCT-116 (Colon Cancer) Natural charge on carbon atom C13 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides nih.gov, nih.gov
HCT-116 (Colon Cancer) Electrostatic charge on nitrogen atom N10 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides nih.gov, nih.gov
MCF-7 (Breast Cancer) Natural charge on carbon atom C13 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides nih.gov, nih.gov
MCF-7, HCT-116, HeLa Maximum positive charge N-acyl-4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonamides mdpi.com

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR models have been successfully developed to predict their anticancer activity and to identify the key molecular descriptors driving this activity.

A notable QSAR study was performed on a series of novel 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives to understand their structure-activity relationships concerning cytotoxic effects on various human cancer cell lines. nih.gov The study employed stepwise multiple linear regression (MLR) to build predictive models. nih.gov

The developed QSAR models were statistically significant and predictive. nih.govnih.gov For the MCF-7 (breast cancer) cell line, the model indicated that cytotoxic activity is highly dependent on the natural charge on carbon atom C13 and the energy of the highest occupied molecular orbital (HOMO). nih.gov For the HCT-116 (colon cancer) cell line, the model revealed that activity is influenced by the natural charges on carbon atom C13 and nitrogen atom N10. nih.gov These models provide valuable guidance for the future design of novel anticancer agents based on the 1,4,2-benzodithiazine scaffold. nih.govnih.gov

In related research on N-acylbenzenesulfonamides, QSAR studies also yielded predictive and statistically significant models. mdpi.com These models showed that the anticancer activity of these compounds depends on a combination of topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. mdpi.com

Table 2: Predictive QSAR Models for Benzodithiazine Derivatives and Related Compounds

Compound Class Target Cell Line Key Molecular Descriptors Statistical Method Source(s)
This compound 1,1-dioxide derivatives MCF-7 Natural charge on C13, HOMO energy Stepwise Regression nih.gov, nih.gov
This compound 1,1-dioxide derivatives HCT-116 Natural charge on C13, Electrostatic charge on N10 Stepwise Regression nih.gov, nih.gov
N-acylbenzenesulfonamides MCF-7, HCT-116, HeLa Topological distances, number of ring systems, max. positive charge, atom-centered fragments Multiple Linear Regression (MLR) mdpi.com
Benzenesulfonamides HCT-116, MCF-7, HeLa Topological (2D) and Conformational (3D) descriptors Multiple Linear Regression (MLR) nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the mechanism of action of a potential drug at the molecular level.

Elucidation of Putative Binding Modes and Interactions with Receptors

For derivatives of the this compound family, molecular docking simulations have been employed to identify potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex.

In a study of novel benzenesulfonamide (B165840) derivatives incorporating the 1,3,5-triazine (B166579) moiety, molecular docking was used to evaluate the binding mode of the most active compounds. nih.gov The simulations were carried out within the active site of the Mouse double minute 2 homolog (MDM2) protein, an important negative regulator of the p53 tumor suppressor and a promising target for anticancer therapies. nih.gov The docking results provided insights into how these compounds might inhibit the MDM2-p53 interaction, a key mechanism in cancer treatment.

Similarly, docking studies on new phenylpiperazine derivatives of the related 1,2-benzothiazine scaffold were performed to investigate their interactions with the DNA-Topoisomerase II (Topo II) complex and the minor groove of DNA. mdpi.com The results showed that the most active compound could bind to both targets, with interactions including hydrogen bonds with key amino acid residues like asparagine in the Topo II active site. mdpi.com These computational predictions help to explain the observed cytotoxic activity and provide a structural basis for their mechanism of action.

These simulations are crucial for rational drug design, allowing researchers to visualize putative binding modes, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic forces), and refine the chemical structure of lead compounds to enhance their binding affinity and selectivity for a specific biological target. nih.govnih.gov

Pharmacological and Biological Activity Profiling of 6 Chloro 1,4,2 Benzodithiazine Derivatives

In Vitro Assessment of Biological Activities

The in vitro evaluation of 6-chloro-1,4,2-benzodithiazine derivatives has revealed a spectrum of biological activities, primarily focusing on their potential as antiproliferative and antiviral agents. These laboratory-based assessments are crucial in identifying lead compounds and understanding their mechanisms of action at a cellular level.

Derivatives of the 6-chloro-1,1-dioxo-1,4,2-benzodithiazine scaffold have demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines. nih.gov

The antitumor properties of this compound derivatives are frequently assessed using established screening methodologies, such as those employed by the National Cancer Institute (NCI). nih.gov The NCI-60 panel, which comprises 60 different human cancer cell lines, is a key tool for identifying novel anticancer agents and characterizing their activity profiles.

For instance, a series of N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates were evaluated for in vitro antitumor activity through the NCI screening program. nih.gov Among these, 4-Dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate (Compound 9) emerged as a prominent compound, showing remarkable activity and selectivity for the leukemia SR cell line, with a log GI₅₀ of less than -8.00. nih.gov

Similarly, several 8-chloro-imidazo[1,2-b] nih.govnih.govnih.govbenzodithiazine 5,5-dioxide derivatives were tested against a panel of cell lines. nih.gov One derivative, in particular, demonstrated 50% growth inhibitory activity (GI₅₀) in the low micromolar range against the majority of the cells. It was especially effective against leukemia, lung, melanoma, ovarian, and renal cancer cells, with GI₅₀ values between 1-2 microM. nih.gov Other studies have evaluated new 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives against three human cancer cell lines, where selective, albeit moderate to weak, cytotoxic effects were observed. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound/Derivative Cell Line(s) Activity Metric Value Reference
4-Dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate Leukemia SR log GI₅₀ < -8.00 nih.gov
8-chloro-imidazo[1,2-b] nih.govnih.govnih.govbenzodithiazine 5,5-dioxide derivative (Compound 10) Leukemia, Lung, Melanoma, Ovarian, Renal GI₅₀ 1-2 µM nih.gov
6-chloro-3-(2-(4-chlorobenzylidene)-1-methylhydrazinyl)-1,4,2-benzodithiazine 1,1-dioxide (Compound 16) HeLa IC₅₀ 10 µM mdpi.com
6-chloro-3-(2-(4-methoxybenzylidene)-1-methylhydrazinyl)-1,4,2-benzodithiazine 1,1-dioxide (Compound 14) MCF-7 IC₅₀ 15 µM mdpi.comresearchgate.net

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective anticancer agents. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the cytotoxic activity of these compounds with their structural features. nih.gov

Research has shown that varying the molecular shape and electronic properties of moieties attached to positions 3 and 7 of the 6-chloro-1,1-dioxo-1,4,2-benzodithiazine ring can significantly influence their antiproliferative potential. nih.gov For a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, QSAR models indicated that the cytotoxic activity against the MCF-7 breast cancer cell line is highly dependent on the natural charge on a specific carbon atom (C13) and the energy of the highest occupied molecular orbital (HOMO). mdpi.comresearchgate.net For activity against the HCT-116 colon cancer cell line, the crucial factors were the natural charge on the same carbon atom (C13) and the electrostatic charge on a nitrogen atom (N10). mdpi.comresearchgate.net

These findings suggest that specific electronic and steric features are key determinants of the cytotoxic effects of these compounds, providing a roadmap for future synthetic modifications to enhance anticancer activity. nih.gov

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Investigations into related benzothiazine and benzothiazole (B30560) derivatives suggest that these classes of compounds can induce apoptosis through various cellular pathways.

Studies on 1,4-benzothiazine analogs have demonstrated their ability to trigger apoptosis both in vitro and in vivo. nih.gov The process is associated with a complex cascade of biochemical events, including the activation of caspase-8, -9, and -3. nih.gov Further mechanistic insights reveal the involvement of the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov This intrinsic pathway is a central route for apoptosis induction. frontiersin.orgmdpi.com The activation of specific enzymes like phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase, leading to ceramide generation, has also been observed. nih.gov

For some benzothiazole derivatives, apoptosis induction has been shown to proceed via the mitochondria-mediated intrinsic pathway. frontiersin.org This is often regulated by the Bcl-2 family of proteins, where the balance between pro-apoptotic and anti-apoptotic members determines the cell's fate. frontiersin.orgmdpi.com Antitumor agents can shift this balance to activate pro-apoptotic members, leading to compromised mitochondrial integrity, cytochrome c release, and the subsequent activation of caspase-9 and effector caspases like caspase-3. frontiersin.org

In addition to their anticancer properties, certain 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives have been identified as possessing anti-HIV-1 activity. nih.gov The search for novel antiviral agents is driven by the need to overcome drug resistance and improve treatment regimens for HIV infection.

Several studies have highlighted the potential of this chemical scaffold in developing new anti-HIV drugs. For example, an 8-chloro-imidazo[1,2-b] nih.govnih.govnih.govbenzodithiazine 5,5-dioxide derivative (Compound 16) displayed remarkable anti-HIV-1 activity, with a 50% effective concentration (EC₅₀) of 0.94 µM and no significant cytotoxicity at concentrations up to 200.0 µM. nih.gov Further modifications on the imidazole (B134444) and pyrimidine (B1678525) rings of benzodithiazine-dioxides led to the identification of a lead compound with an even more potent anti-HIV-1 activity (EC₅₀ = 0.09 µM) and minimal cytotoxicity. nih.gov

Table 2: Anti-HIV-1 Activity of Selected Benzodithiazine Derivatives

Compound/Derivative Class Activity Metric Value Reference
8-chloro-imidazo[1,2-b] nih.govnih.govnih.govbenzodithiazine 5,5-dioxide (Compound 16) EC₅₀ 0.94 µM nih.gov

One of the key targets for anti-HIV drug development is the HIV-1 integrase (IN) enzyme, which is essential for the replication of the virus. nih.govnih.gov This enzyme has no equivalent in the human body, making it an attractive and selective target for therapeutic intervention. nih.gov

Researchers have designed and synthesized novel 3-aroyl-1,1-dioxo-1,4,2-benzodithiazines as potential HIV-1 integrase inhibitors. nih.gov These compounds were developed in an effort to optimize other lead compounds that target the enzyme's active site. A significant advantage of these benzodithiazine derivatives is their apparent lack of toxicity. nih.gov However, while they do inhibit the purified integrase enzyme, significant antiviral potency in cell-based assays was only observed at concentrations much higher than those required for enzymatic inhibition. nih.gov This suggests that while HIV integrase is a valid target for this class of compounds, further optimization may be needed to improve cellular potency.

Evaluation of Myorelaxant Activity and Associated Mechanisms

The myorelaxant properties of this compound derivatives have been a subject of investigation, with a particular focus on their interaction with ion channels that regulate muscle contraction.

Exploration of Calcium Channel Modulatory Effects

Certain derivatives of 1,4,2-benzodithiazine 1,1-dioxide have been shown to exhibit marked myorelaxant activity. Specifically, compounds bearing a 1-phenylethylamino side chain at the 3-position have demonstrated effects on smooth muscle cells. The mechanism of this action is believed to be distinct from the opening of ATP-sensitive potassium (KATP) channels. Instead, the myorelaxant effect of these dithiazine analogues appears to be linked to a mechanism of action similar to that of calcium channel blockers. This suggests that these compounds may interfere with the influx of calcium ions into muscle cells, a critical step in the initiation of contraction. By modulating calcium channels, these derivatives can induce muscle relaxation, highlighting their potential as therapeutic agents for conditions characterized by smooth muscle hyperreactivity.

Assessment of Antimicrobial and Antifungal Efficacy

While the broader class of benzothiazines has been explored for antimicrobial and antifungal properties, specific data for this compound derivatives remains an area of ongoing research. However, related structures provide insights into the potential of this chemical class. For instance, certain 1,2-benzothiazine derivatives have shown activity against Gram-positive bacteria.

It is important to note that the transformation of 6-chloro-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides can lead to the formation of 4-chloro-2-mercaptobenzenesulfonamide derivatives, which have demonstrated antibacterial activity nih.gov.

Below is a table summarizing the antimicrobial activity of some related benzothiazine derivatives to illustrate the potential of this scaffold.

Compound TypeMicroorganismActivity (MIC in µg/mL)
Pyrazolo-1,2-benzothiazine acetamide (B32628) derivative (7b)Staphylococcus aureus (susceptible, methicillin-resistant, multidrug-resistant)16
Pyrazolo-1,2-benzothiazine acetamide derivative (7h)Staphylococcus aureus (susceptible, methicillin-resistant, multidrug-resistant)8
6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazole derivativesGram-positive strains2-8
6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazole derivativesFungi panel2-8

Note: The data in this table is for related benzothiazine structures and not exclusively for this compound derivatives. It is provided for illustrative purposes of the potential of the broader chemical class.

Diuretic, Radioprotective, Cholagogue, Antiarrhythmic, and Hypotensive Potentials

Derivatives of 6-chloro-1,1-dioxo-1,4,2-benzodithiazine have been recognized for a diverse range of biological activities, underscoring their therapeutic potential. nih.govnih.gov

Diuretic and Hypotensive Potentials: A significant body of research has highlighted the diuretic and hypotensive effects of these compounds. nih.govnih.gov The structural similarities to thiazide diuretics, a well-established class of drugs for hypertension, suggest a potential mechanism involving the inhibition of the sodium chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. nih.gov This diuretic effect contributes to a reduction in blood volume and, consequently, blood pressure.

Radioprotective Effects: Certain this compound derivatives have been identified as potential radioprotective agents, suggesting they may have the capacity to protect cells and tissues from the damaging effects of ionizing radiation. nih.govnih.govnih.gov

Cholagogue Activity: The ability to increase the flow of bile, known as cholagogue activity, has also been attributed to this class of compounds. nih.govnih.govnih.gov

Antiarrhythmic Properties: The potential to correct irregular heartbeats is another pharmacological aspect of 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives that has been noted. nih.govnih.gov

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

Elucidation of Specific Molecular Targets and Biochemical Pathways

The diverse biological activities of this compound derivatives suggest interactions with multiple molecular targets and biochemical pathways. While the precise targets for all observed activities are not fully elucidated, the hypotensive and diuretic effects strongly point towards an interaction with renal transporters. For the myorelaxant activity, the modulation of calcium channels is a key proposed mechanism. Further research is needed to identify the specific subunits of calcium channels that are targeted and the downstream signaling pathways that are affected. The radioprotective effects may involve mechanisms such as free radical scavenging or the modulation of cellular stress response pathways.

Enzyme Inhibition Profiles Related to Benzodithiazine Scaffold Activity

A significant finding in the study of this compound derivatives is their role as precursors to potent enzyme inhibitors. Specifically, 6-chloro-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides can be chemically transformed into 4-chloro-2-mercaptobenzenesulfonamide derivatives. nih.gov These resulting compounds have been shown to be strong inhibitors of several human carbonic anhydrase (CA) isozymes, including CA I, II, IX, and XII. nih.gov

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The ability of derivatives originating from the this compound scaffold to potently inhibit these enzymes highlights a key area of their therapeutic potential.

Assessment of Metabolic Stability in Preclinical Research Models for this compound Derivatives Lacks Specific Data

A thorough review of available scientific literature reveals a significant gap in the understanding of the metabolic stability of this compound and its derivatives within preclinical research models. While the broader class of benzodithiazines has been investigated for various pharmacological activities, specific data pertaining to the metabolic fate of the 6-chloro substituted variant remains elusive. Preclinical assessment of metabolic stability is a critical step in drug discovery, providing essential insights into a compound's potential pharmacokinetic profile, including its half-life and clearance in the body.

Standard preclinical research models for evaluating metabolic stability typically involve in vitro systems such as liver microsomes and hepatocytes from various species, including rats, mice, and humans. These models contain key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. Parameters measured in these assays, such as intrinsic clearance (CLint) and half-life (t½), are crucial for predicting in vivo pharmacokinetic behavior.

Without experimental data from preclinical models, it is not possible to construct data tables detailing the metabolic stability parameters for this compound derivatives. Further research in this area is necessary to elucidate the metabolic characteristics of these compounds, which would be invaluable for guiding future drug development efforts involving this chemical scaffold.

Future Research Directions and Translational Perspectives for 6 Chloro 1,4,2 Benzodithiazine

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 6-chloro-1,4,2-benzodithiazine offers significant opportunities for chemical modification to enhance biological activity and selectivity. Future synthetic efforts will likely focus on several key strategies:

Substitution Pattern Modification: Systematic alteration of substituents on the benzodithiazine ring can profoundly influence the molecule's electronic properties and steric profile, which in turn affects its interaction with biological targets. nih.govnih.gov For instance, the introduction of different functional groups at various positions has been shown to modulate the cytotoxic effects of these compounds against cancer cell lines. nih.govnih.gov

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties is a promising approach to develop hybrid molecules with dual or synergistic activities. nih.govmdpi.com This strategy has been successfully employed to create derivatives with enhanced anticancer and antimicrobial properties. nih.govnih.gov

Stereoselective Synthesis: For derivatives containing chiral centers, the synthesis and evaluation of individual enantiomers are crucial. Often, one enantiomer exhibits significantly higher potency or a better safety profile than the other. Future work should prioritize the development of stereoselective synthetic routes to access enantiomerically pure compounds.

Derivative TypeSynthetic StrategyDesired Outcome
Substituted BenzodithiazinesIntroduction of varied functional groupsEnhanced potency and target selectivity
Hybrid MoleculesFusion with other bioactive scaffoldsSynergistic or dual therapeutic actions
Enantiomerically Pure CompoundsStereoselective synthesisImproved efficacy and reduced off-target effects

Advanced Mechanistic Investigations of Biological Activities

A deeper understanding of how this compound derivatives exert their biological effects is paramount for their rational development. Future mechanistic studies should employ a range of advanced techniques:

Target Identification and Validation: While several studies have demonstrated the biological activities of these compounds, the precise molecular targets often remain to be fully elucidated. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to identify and validate the specific proteins or pathways with which these compounds interact.

Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify their potency (e.g., Ki values). This information is critical for understanding the structure-activity relationships and for guiding further optimization.

Cellular and Molecular Biology Assays: A battery of cell-based assays can provide insights into the downstream effects of compound treatment. This includes investigating the impact on cell cycle progression, apoptosis, signal transduction pathways, and gene expression. nih.govresearchgate.net

Integration of Computational and Experimental Approaches for Rational Lead Optimization

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound derivatives, this integrated approach can accelerate the lead optimization process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govdntb.gov.ua These models can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govgumed.edu.pl

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By visualizing the binding mode of this compound derivatives within the active site of their target, researchers can design modifications to improve binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to virtually screen large compound libraries to identify new chemotypes with the potential to interact with the same target.

Computational MethodApplication in Drug Discovery
QSARPredicting the biological activity of new derivatives. nih.gov
Molecular DockingUnderstanding ligand-target interactions and guiding rational design.
Pharmacophore ModelingIdentifying novel scaffolds with similar biological activity.

Exploration of New Therapeutic Areas and Undiscovered Biological Targets

While much of the research on this compound derivatives has focused on their anticancer properties, their structural features suggest potential for a broader range of therapeutic applications. nih.govnih.govresearchgate.net

Antiviral and Antimicrobial Activity: The sulfur-rich heterocyclic core of benzodithiazines is a feature found in some antiviral and antimicrobial agents. smolecule.com Screening of this compound libraries against a panel of viruses and bacteria could uncover new lead compounds for infectious diseases. Some derivatives have already shown promise as anti-HIV agents. smolecule.com

Enzyme Inhibition: The diverse functionalities that can be incorporated into the this compound scaffold make it a versatile platform for designing enzyme inhibitors. Systematic screening against various enzyme classes could reveal novel inhibitors for a range of diseases.

Cardiovascular and Metabolic Diseases: Some benzothiadiazine derivatives, which are structurally related to benzodithiazines, are known to have activity as KATP channel openers, suggesting potential applications in cardiovascular and metabolic disorders. acs.org Exploring the activity of this compound derivatives in relevant models is a worthwhile avenue of investigation. Some benzothiazine-pyrazole hybrids have shown potential as anti-diabetic agents by inhibiting α-glucosidase. nih.gov

Potential Applications Beyond Traditional Medicinal Chemistry, e.g., in Advanced Materials Science

The unique electronic and structural properties of the this compound scaffold may also lend themselves to applications outside of the pharmaceutical realm, particularly in the field of materials science.

Organic Electronics: Heterocyclic compounds are of great interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the benzodithiazine ring system could be exploited in the design of new organic semiconductor materials. researchgate.net

Corrosion Inhibitors: Some organic compounds containing heteroatoms like sulfur and nitrogen have been shown to be effective corrosion inhibitors for metals. The this compound structure could be investigated for its ability to form protective films on metal surfaces. mdpi.com

Plant Growth Regulators: Interestingly, some 1,4,2-benzodithiazine-1,1-dioxide derivatives have been found to stimulate root growth in plants, suggesting a potential application in agriculture as plant growth regulators. arkat-usa.orgresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 6-chloro-1,4,2-benzodithiazine derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions using sulfur-containing precursors. Key steps include:

  • Core scaffold formation : Reacting 2-aminobenzenesulfonamide derivatives with sulfur monochloride (S2_2Cl2_2) or thionyl chloride (SOCl2_2) under reflux in toluene or benzene .
  • Derivatization : Substitution at position 3 or 7 via nucleophilic displacement. For example, 3-amino derivatives are synthesized by reacting 6-chloro-1,1-dioxo-1,4,2-benzodithiazine with amines in the presence of pyridine .
  • Functional group interconversion : Carboxamide intermediates (e.g., 2–3 in ) are treated with thionyl chloride to form benzoxazine-fused derivatives .

Example Data:

DerivativeYield (%)Key Reagents/ConditionsReference
Compound 12 92%Isatoic anhydride, toluene reflux
Compound 4 25.3%Thionyl chloride, 30 h reflux

Basic: Which spectroscopic methods are routinely used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., Varian Gemini 200 MHz) in DMSO-d6_6 or CDCl3_3 to confirm substituent positions and regiochemistry .
  • IR Spectroscopy : Peaks at 1310–1350 cm1^{-1} and 1150–1170 cm1^{-1} confirm sulfonyl (SO2_2) groups .
  • X-ray Crystallography : Resolves ambiguities in fused heterocyclic systems (e.g., distinguishing benzoxazine vs. quinazolinone structures) .

Basic: What biological activities have been reported for this compound derivatives?

Methodological Answer:

  • Anticancer : Derivatives with azole or hydrazine substituents (e.g., V in ) show IC50_{50} values <10 µM against leukemia and solid tumors .
  • Anti-HIV : Compounds with electron-withdrawing groups at position 3 inhibit HIV-1 reverse transcriptase .
  • Diuretic/Cholagogue : Unsubstituted derivatives exhibit low toxicity (LD50_{50} >500 mg/kg in mice) and modulate ion channels .

Advanced: How can researchers resolve structural ambiguities in benzodithiazine derivatives using crystallography?

Methodological Answer:

  • Problem : Spectroscopic data (e.g., NMR/IR) may fail to differentiate isomeric structures (e.g., benzoxazine vs. quinazolinone in ).
  • Solution : Single-crystal X-ray diffraction confirms bond connectivity. For example, X-ray analysis of 3 and 11 revealed a benzoxazine core instead of the hypothesized quinazolinone .
  • Workflow :
    • Grow crystals in anhydrous toluene/acetonitrile.
    • Collect diffraction data (e.g., Bruker D8 Venture).
    • Refine structures using SHELX software .

Advanced: What strategies address contradictory bioactivity data across derivatives?

Methodological Answer:

  • Systematic SAR Studies : Vary substituents at positions 3 and 7 (e.g., morpholino vs. isopropylamino groups) and test across multiple cell lines (e.g., MCF-7, HepG2) .
  • Data Normalization : Compare IC50_{50} values against control compounds (e.g., doxorubicin) to account for assay variability .
  • QSAR Modeling : Use descriptors like Hammett σ constants to correlate electronic effects with activity (e.g., electron-withdrawing groups enhance anti-HIV activity) .

Advanced: How can computational methods predict reactivity in substitution reactions?

Methodological Answer:

  • Electrostatic Potential Mapping : Spartan 08 software (RHF/6-31G*) calculates atomic charges to identify nucleophilic sites. For example, the N-3 amine in 1a has a higher negative charge (-0.82 e) than 1s (-0.45 e), explaining its reactivity with isatoic anhydride .
  • Mechanistic Insights : DFT studies model intermediates (e.g., A and B in ) to rationalize cyclization pathways .

Advanced: What optimization strategies enhance biological activity?

Methodological Answer:

  • Heterocycle Fusion : Benzoxazine or spiro-fused derivatives (e.g., 4–6 in ) improve cytotoxicity by increasing lipophilicity (logP ~3.5) .
  • Bioisosteric Replacement : Substitute methylthio groups with morpholino or hydroxypropylamino to reduce toxicity (e.g., 4 vs. 6 in ) .
  • Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate in 13 ) for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.